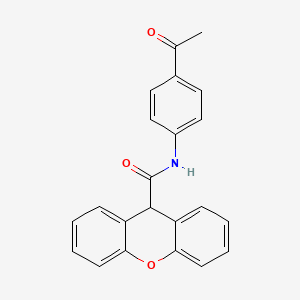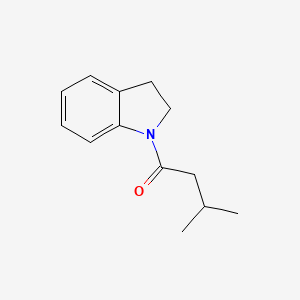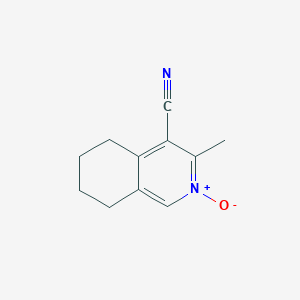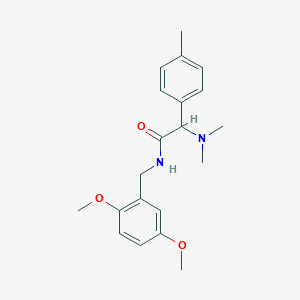
N-(4-acetylphenyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the xanthene backbone, followed by the introduction of the acetylphenyl and carboxamide groups. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the xanthene and phenyl groups), a carbonyl group (from the acetyl and carboxamide groups), and a nitrogen atom (from the carboxamide group). The exact 3D structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be involved in acylation reactions, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties like melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis and Structural Analysis
One aspect of research on N-(4-acetylphenyl)-9H-xanthene-9-carboxamide derivatives involves their synthesis and the detailed structural analysis through techniques such as crystallography and spectroscopy. For instance, the study of crystalline organic compounds, like N-(4-acetylphenyl)quinoline-3-carboxamide, provides insights into molecular geometry and interactions, utilizing spectral characterization and molecular geometry optimizations via DFT methods (Efraín Polo-Cuadrado et al., 2021). This research area is crucial for understanding the molecular foundations that determine the properties and reactivity of such compounds.
Material Development
Another significant application is in the development of new materials, particularly polyamides containing xanthene groups. These materials are noted for their excellent solubility in polar solvents, high glass transition temperatures, and potential utility in high-performance applications due to their thermal stability and mechanical properties. Research has led to the creation of amorphous polymers with these characteristics, showing promise for use in electronic applications and as part of films, fibers, and other parts (Shou-Ri Sheng et al., 2009).
Biological Applications
Investigations into the biological activities of N-(4-acetylphenyl)-9H-xanthene-9-carboxamide derivatives also emerge as an important area of research. These studies include exploring their potential as inhibitors for various enzymes, assessing their antitumor activities, and examining their anticonvulsant properties. For example, some derivatives have been evaluated for their enzyme inhibition activity, displaying significant potential as multitarget-directed ligands in therapeutic applications (A. Saeed et al., 2022). Additionally, the antitumor properties of xanthene derivatives have been explored, focusing on their activity against specific cancer cell lines and their potential for inducing tumor necrosis (G. Rewcastle et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-acetylphenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-14(24)15-10-12-16(13-11-15)23-22(25)21-17-6-2-4-8-19(17)26-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANUBZAUARGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)


![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)
![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)
![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)

